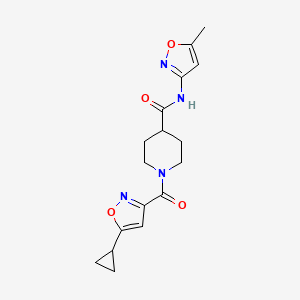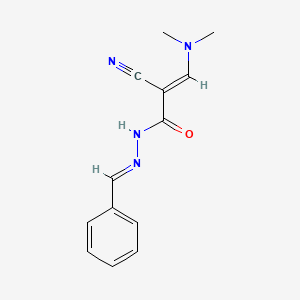
2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an organic molecule with functional groups such as cyano, dimethylamino, and acrylohydrazide. These functional groups suggest that the compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of a compound can be confirmed using techniques such as 1H NMR and 13C NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, the cyano group can undergo reactions such as reduction, while the acrylohydrazide group can participate in condensation reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, and density can be determined experimentally. The compound’s UV-Visible NIR spectrum can provide information about its absorption maximum .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions 2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide serves as a precursor in the synthesis of various chemically significant derivatives. For instance, novel (E)-2-cyano-3-(substituted phenyl/dimethylamino)-N'-(1-(pyren-3-yl))acrylohydrazides and benzochromenone-2-carbohydrazide derivatives were synthesized, showcasing the compound's utility in creating compounds with potential applications in materials science and organic synthesis (Khalifa et al., 2017). This highlights the compound's role in facilitating diverse chemical transformations, contributing to the advancement of synthetic chemistry methodologies.
Optoelectronic Applications The compound's derivatives exhibit promising optoelectronic properties, making them suitable for applications in dye-sensitized solar cells (DSSCs) and other photovoltaic devices. The synthesis and investigation of donor–π–acceptor (D–π–A) push–pull chromophores, which include derivatives of 2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide, reveal their potential in single crystal growth with good optical transparency and high thermal stability. These characteristics are essential for the development of efficient and durable optoelectronic devices (Gupta & Singh, 2015).
Solar Cell Enhancement Molecular engineering of organic sensitizers for solar cell applications involves the design and synthesis of novel organic compounds that can enhance the efficiency of solar cells. The compound's derivatives have been used to engineer sensitizers that, when anchored onto TiO2 films, demonstrate high incident photon to current conversion efficiency, contributing to improved solar cell performance (Kim et al., 2006). This application underscores the compound's importance in renewable energy research, particularly in the optimization of solar energy conversion technologies.
Antioxidant and Biological Activities Derivatives of 2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide have been explored for their antioxidant activities. The synthesis of novel indane-amide substituted pyrazole, pyrimidine, pyridine, and 2-pyrone derivatives from this compound and their investigation for antioxidant activity highlight its potential in the discovery of new antioxidant agents. Some derivatives exhibited promising activities, suggesting their possible use in developing therapeutic agents with antioxidant properties (Mohamed & El-Sayed, 2019).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-N-[(E)-benzylideneamino]-2-cyano-3-(dimethylamino)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-17(2)10-12(8-14)13(18)16-15-9-11-6-4-3-5-7-11/h3-7,9-10H,1-2H3,(H,16,18)/b12-10+,15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQHXGCAPYZDPH-WHMVALBYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)NN=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)N/N=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(dimethylamino)-N'-(phenylmethylene)acrylohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propanoic acid](/img/structure/B2734786.png)
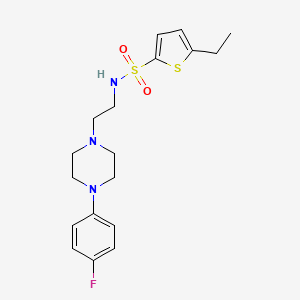
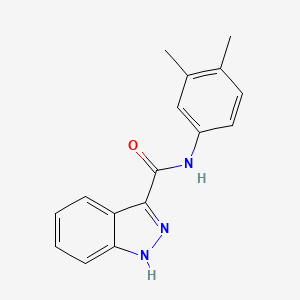
![7-chloro-2-[({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2734790.png)
![N-[4-[2-(4-methylphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2734794.png)
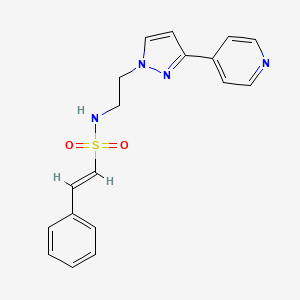
![2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}pyrazine](/img/structure/B2734798.png)
![6-[4-[(4-Methyl-1,2,4-triazol-3-yl)methyl]-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2734799.png)
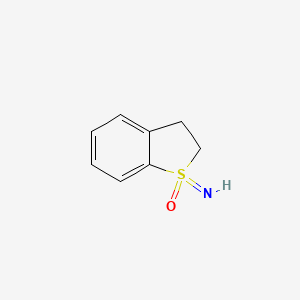
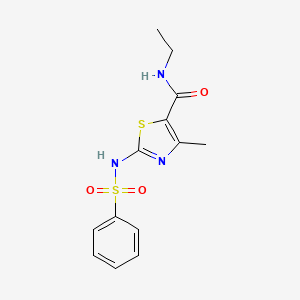
![2-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B2734802.png)
![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2734804.png)
![N-benzyl-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2734807.png)
